Beta-defensin 14 is predominantly found in mammals, including humans and mice. In humans, it is encoded by the DEFB14 gene located on chromosome 8. Its expression has been observed in several tissues, including skin, respiratory tract, and gastrointestinal tract, where it contributes to the first line of defense against invading pathogens .
Beta-defensin 14 belongs to the defensin family, specifically classified as a beta-defensin due to its characteristic structure, which includes six conserved cysteine residues that form three disulfide bonds. This structural motif is essential for its stability and function. Beta-defensins are further classified based on their sequence similarities and functional properties into different groups, with Beta-defensin 14 being part of the larger group of mammalian defensins .
The synthesis of Beta-defensin 14 can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis.
The purification process typically involves:
Beta-defensin 14 has a compact structure characterized by its cysteine-stabilized framework that forms a three-dimensional fold essential for its biological activity. The presence of disulfide bridges contributes to its stability against proteolytic degradation.
The molecular weight of Beta-defensin 14 is approximately 5 kDa. Its amino acid sequence includes a series of positively charged residues that enhance its interaction with negatively charged microbial membranes, facilitating its antimicrobial action .
Beta-defensin 14 primarily acts through direct interactions with microbial membranes. Upon contact with pathogens, it induces membrane permeabilization leading to cell lysis.
The mechanism involves:
In vitro studies have demonstrated that Beta-defensin 14 exhibits potent bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
The antimicrobial mechanism of Beta-defensin 14 involves several steps:
Experimental data indicate that Beta-defensin 14 can significantly reduce bacterial viability at nanomolar concentrations, demonstrating its effectiveness as an antimicrobial agent .
Relevant analyses have shown that modifications to its structure can enhance or diminish its antimicrobial efficacy, indicating the importance of specific residues in maintaining its function .
Beta-defensin 14 has several scientific uses:
Research continues to explore the full potential of Beta-defensin 14 in clinical applications and therapeutic developments due to its promising biological activities .
Mouse beta-defensin 14 (mBD-14, Defb14) was identified through bioinformatic screening as the closest murine counterpart to human beta-defensin 3 (hBD-3, DEFB103), sharing 68-69% amino acid homology in their mature peptide sequences [1] [4]. This high conservation includes the characteristic six-cysteine motif (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 disulfide connectivity) that stabilizes the triple-stranded β-sheet structure essential for defensin function [1] [7]. Recombinant mBD-14 mirrored hBD-3’s broad-spectrum antimicrobial activity, killing diverse pathogens—including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus—at nanomolar concentrations [4]. Both peptides also exhibited similar salt-sensitive killing profiles, losing efficacy against Escherichia coli at physiological NaCl concentrations (100 mM) while retaining activity against S. aureus [4]. This functional congruence established mBD-14 as the functional ortholog of hBD-3 in murine innate immunity [1].
Beta-defensins belong to the trans-defensin superfamily, evolutionarily distinct from cis-defensins (C6/C8 types) prevalent in invertebrates and plants [3]. Within vertebrates, β-defensins diverged from ancestral big-defensins of jawless fish, with subsequent lineage-specific expansions [3] [5]. mBD-14 resides in chromosomal cluster A (Mus musculus chromosome 8), syntenic to the human β-defensin cluster at 8p23.1 housing DEFB103 [5] [7]. Comparative genomics reveals that β-defensin genes typically organize into rapidly evolving clusters with frequent copy number variations (CNVs), as observed in cattle (DEFB103 CNV correlates with fertility) and humans (DEFB4 CNV links to psoriasis susceptibility) [5]. This genomic architecture facilitates adaptive diversification against pathogens while conserving core immunoregulatory roles.
Despite sequence divergence, mBD-14 and hBD-3 share conserved tertiary topology critical for receptor interactions: cationic N-terminal regions mediate microbial membrane disruption, while hydrophobic C-terminal patches enable chemotactic receptor binding [1] [4] [6]. Both peptides:
Table 1: Structural and Functional Attributes of Beta-defensin 14
Attribute | mBD-14 | hBD-3 (Ortholog) |
---|---|---|
Amino acid length | 45 (precursor) | 45 (precursor) |
Mature peptide mass | 5,184 Da | 5,190 Da |
Cysteine motif | Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 | Identical topology |
Key expression sites | Skin, tongue, thymus, testis | Skin, respiratory tract, tonsil |
Primary inducers | IFN-γ, TGF-α, LPS, poly(I:C) | IFN-γ, TNF-α, bacteria |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5